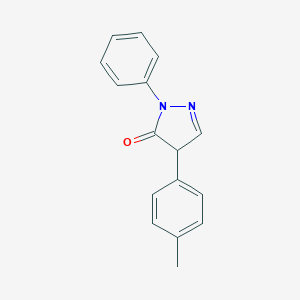
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPDPH, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological applications. MPDPH belongs to the class of pyrazolones and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways and enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to scavenge free radicals and reduce oxidative stress in various tissues, including the brain and liver. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be easily synthesized and purified, and it has been found to be stable under various conditions. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also highly soluble in water and organic solvents, which makes it suitable for various experimental setups. However, one limitation of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its relatively low potency compared to other pyrazolone derivatives, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to investigate the potential therapeutic applications of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Another direction is to explore the mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in more detail, including its effects on various signaling pathways and enzymes. Additionally, future research could focus on the development of more potent and selective derivatives of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which may have improved pharmacological properties.
Synthesemethoden
The synthesis of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through a variety of methods, including the reaction of 4-methylacetophenone with phenylhydrazine in the presence of acetic acid and sulfuric acid. Another method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in the presence of ethanol and sodium hydroxide. The yield of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular diseases, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to improve endothelial function and reduce oxidative stress, which may have implications for the prevention and treatment of cardiovascular diseases.
Eigenschaften
Produktname |
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-13(10-8-12)15-11-17-18(16(15)19)14-5-3-2-4-6-14/h2-11,15H,1H3 |
InChI-Schlüssel |
IYGITHYKVPRPIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
Löslichkeit |
8.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)

![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)



![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)